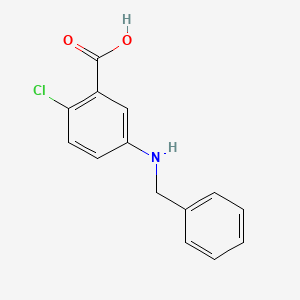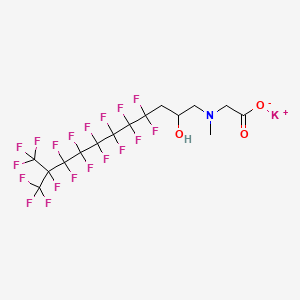
(1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding pyrazoline.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Pyrazoline derivatives.
Substitution: Deprotected hydroxyl compounds or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds.
Protecting Group Chemistry: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step organic syntheses.
Biology and Medicine:
Drug Development: The pyrazole ring is a common pharmacophore in medicinal chemistry, making this compound a potential intermediate in the synthesis of bioactive molecules.
Industry:
Material Science: Boronic acids are used in the development of sensors and materials due to their ability to form reversible covalent bonds with diols and other Lewis bases.
Mecanismo De Acción
The mechanism of action of (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid in chemical reactions involves:
Comparación Con Compuestos Similares
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and total synthesis of complex molecules.
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Used in allylation reactions and preparation of α-imino aldehydes.
Uniqueness:
Structural Features: The combination of a pyrazole ring, boronic acid group, and tert-butyldimethylsilyl-protected hydroxyl group makes (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid unique in its reactivity and applications.
Versatility: This compound’s ability to participate in various chemical reactions, including Suzuki-Miyaura coupling and protection/deprotection strategies, highlights its versatility in organic synthesis.
Propiedades
Fórmula molecular |
C11H23BN2O3Si |
|---|---|
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
[1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C11H23BN2O3Si/c1-11(2,3)18(4,5)17-7-6-14-9-10(8-13-14)12(15)16/h8-9,15-16H,6-7H2,1-5H3 |
Clave InChI |
JXDFTVVBNZHTQK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)CCO[Si](C)(C)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)



![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)







![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

